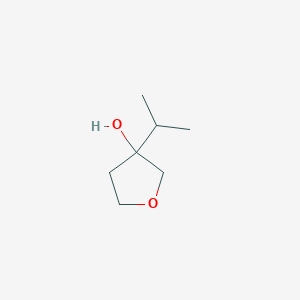
2-(5,6-Difluorobenzofuran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Difluorobenzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of fluorine atoms in the benzofuran ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Difluorobenzofuran-3-yl)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetic Acid Substitution: The acetic acid group is introduced via a Friedel-Crafts acylation reaction using acetic anhydride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Difluorobenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-(5,6-Difluorobenzofuran-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5,6-Difluorobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to biological targets, leading to increased efficacy . The exact molecular targets and pathways may vary depending on the specific application, but common targets include enzymes and receptors involved in inflammatory and microbial processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid .
- Indole-3-acetic acid .
- 2,5-Furandicarboxylic acid .
Uniqueness
2-(5,6-Difluorobenzofuran-3-yl)acetic acid is unique due to the presence of fluorine atoms in the benzofuran ring, which enhances its chemical stability and biological activity compared to other benzofuran derivatives . The compound’s versatility in undergoing various chemical reactions and its wide range of scientific research applications further highlight its uniqueness .
Properties
Molecular Formula |
C10H6F2O3 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-(5,6-difluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H6F2O3/c11-7-2-6-5(1-10(13)14)4-15-9(6)3-8(7)12/h2-4H,1H2,(H,13,14) |
InChI Key |
TXHSPCLAXCXQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)OC=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)



![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)




![(13R)-N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B11803766.png)




